molecular formula C10H14ClN B1610235 4-(4-Chlorophenyl)butan-1-amine CAS No. 63998-62-9

4-(4-Chlorophenyl)butan-1-amine

Cat. No. B1610235
CAS RN: 63998-62-9
M. Wt: 183.68 g/mol
InChI Key: DBRKOJIBBAJAII-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)butan-1-amine” is a chemical compound with the CAS number 63998-62-9 . It has a molecular formula of C10H14ClN and a molecular weight of 183.68 .


Molecular Structure Analysis

The IUPAC name for “this compound” is 4-(4-chlorophenyl)-1-butanamine . The InChI code for this compound is 1S/C10H14ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2 .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a boiling point of 75-80°C at 0.2-0.25 mmHg . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Asymmetric Synthesis

N-tert-Butanesulfinyl aldimines and ketimines, as versatile intermediates, facilitate the asymmetric synthesis of amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. This methodology, employing tert-butanesulfinamide, provides a route to synthesize a wide range of highly enantioenriched amines efficiently (Ellman, Owens, & Tang, 2002).

Spectroscopic Characterization

The Co(III) complexes with salophen and different amines, including morpholine, pyrrolidine, and piperidine, have been synthesized and characterized, shedding light on their structural and chemical properties through X-ray diffraction and spectroscopic analysis. This research contributes to understanding the interactions and bonding nature in metal complexes (Amirnasr et al., 2001).

Corrosion Inhibition

Density functional theory (DFT) calculations and molecular dynamics simulations have been used to predict the corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion. These studies provide insights into the electronic and chemical interactions contributing to corrosion inhibition, which is crucial for designing more effective inhibitors (Kaya et al., 2016).

Analytical Chemistry

The use of room temperature ionic liquids (ILs) for improving the separation and quantization of aromatic amines in consumer products via HPLC coupled with electrochemical detection demonstrates the potential of ILs in enhancing analytical methodologies. This research contributes to the development of more sensitive and selective analytical techniques for detecting hazardous compounds in consumer products (Lizier & Zanoni, 2012).

Safety and Hazards

The safety information for “4-(4-Chlorophenyl)butan-1-amine” indicates that it is harmful . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

4-(4-chlorophenyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c11-10-6-4-9(5-7-10)3-1-2-8-12/h4-7H,1-3,8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRKOJIBBAJAII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60444663
Record name 4-(4-chlorophenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63998-62-9
Record name 4-(4-chlorophenyl)butan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60444663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred suspension of lithium aluminum hydride (1.84 g, 48.6 mmol) in diethyl ether (50 mL) at ambient temperature was added a solution of 4-(4-chlorophenyl)butanamide in tetrahydrofuran (25 mL), dropwise over 8 minutes. Stirring was continued at ambient temperature for a further 4 hours. The reaction mixture was carefully quenched by sequential slow addition of water (2 mL), 10M sodium hydroxide (0.75 mL), and water (7 mL). After stirring the mixture for 20 minutes, it was extracted with diethyl ether (50 mL). The organic layer was dried over sodium sulfate and concentrated to afford 4-(4-chlorophenyl)butan-1-amine as a light yellow oil (1.36 g, 61%).
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1.84 g
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50 mL
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25 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

In a similar manner to Example 35, a mixture of 4-chlorobenzaldehyde (5.6 g) and 1-(3-aminopropyl)-2-benzyl-4-methylimidazole (9.2 g) in ethanol (100 ml) was stirred and then reduced with sodium borohydride (1.6 g) to give 3-(2-benzyl-4-methylimidazol-1-yl)-[-(4-chlorobenzyl)propylamine, b.p. 190°-200° C. (0.04 mmHg). Glc and 1H nmr indicated that the product contained 21% of 3-(2-benzyl-5-methylimidazol-1-yl)-N-(4-chlorobenzyl)propylamine.
Quantity
5.6 g
Type
reactant
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Name
1-(3-aminopropyl)-2-benzyl-4-methylimidazole
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9.2 g
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100 mL
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1.6 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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